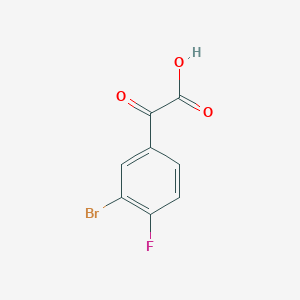

4-Fluoro-3-bromophenylglyoxylic acid

Description

Properties

Molecular Formula |

C8H4BrFO3 |

|---|---|

Molecular Weight |

247.02 g/mol |

IUPAC Name |

2-(3-bromo-4-fluorophenyl)-2-oxoacetic acid |

InChI |

InChI=1S/C8H4BrFO3/c9-5-3-4(1-2-6(5)10)7(11)8(12)13/h1-3H,(H,12,13) |

InChI Key |

DXKJLGSHOJODEX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C(=O)O)Br)F |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of Bioactive Compounds

4-Fluoro-3-bromophenylglyoxylic acid serves as a precursor for synthesizing various bioactive compounds. Its derivatives have been explored for potential antimicrobial and antifungal activities. For instance, research has shown that derivatives of this compound can exhibit significant activity against specific strains of bacteria and fungi, making them candidates for pharmaceutical development .

Intermediate in Organic Synthesis

The compound is utilized as an intermediate in the synthesis of more complex organic molecules. It can undergo various reactions, such as acylation and alkylation, to form new compounds with desired biological activities. The versatility in its reactivity allows chemists to modify its structure for specific applications .

Development of Agrochemicals

Research indicates that 4-fluoro-3-bromophenylglyoxylic acid and its derivatives can be used in the formulation of agrochemicals. Its chemical properties make it suitable for developing pesticides and herbicides that target specific pests while minimizing environmental impact .

Pharmaceutical Applications

The compound has been investigated for its potential use in drug development. Studies have shown that modifications to the phenylglyoxylic acid structure can lead to compounds with enhanced pharmacological properties, including improved efficacy against certain diseases .

Data Tables

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of derivatives synthesized from 4-fluoro-3-bromophenylglyoxylic acid. The results indicated that certain derivatives exhibited significant activity against resistant bacterial strains, highlighting the compound's potential as a lead structure for antibiotic development .

Case Study 2: Synthesis of Agrochemicals

Research conducted on the synthesis of herbicides using 4-fluoro-3-bromophenylglyoxylic acid demonstrated its effectiveness as a starting material for creating novel agrochemical agents. These agents showed enhanced selectivity towards target weeds while minimizing harm to non-target species, showcasing the compound's utility in sustainable agriculture .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Functional Group Variations

The compound’s reactivity and applications are influenced by its substituents and functional groups. Below is a comparative analysis with key analogs (Table 1):

Table 1. Structural and Functional Comparison of 4-Fluoro-3-bromophenylglyoxylic Acid and Analogs

Key Observations:

Functional Groups :

- The glyoxylic acid group in 4-fluoro-3-bromophenylglyoxylic acid distinguishes it from boronic acids (e.g., ) and simple carboxylic acids (e.g., ). Its α-keto structure facilitates decarboxylation under mild conditions, unlike benzoic acid derivatives .

- Boronic acids (e.g., ) exhibit distinct reactivity in cross-coupling reactions, whereas glyoxylic acid derivatives are more suited for condensations or ketone-based transformations.

Halogen Effects: Bromine at C3 increases molecular weight (230.98 g/mol) and polarizability compared to non-brominated analogs. This enhances intermolecular interactions in crystalline phases . Fluorine’s electron-withdrawing effect lowers the pKa of the carboxylic acid group (predicted ~2.5–3.0), making it more acidic than 3-(4-fluorophenyl)benzoic acid (pKa ~4.5) .

Synthetic Utility :

- 4-Fluoro-3-bromophenylglyoxylic acid’s dual halogenation enables regioselective substitutions. For example, Br can undergo Suzuki coupling if the glyoxylic acid group is protected .

- Boronic acids like 4-bromo-3-fluorobenzeneboronic acid are tailored for cross-coupling but lack the ketone functionality for further derivatization.

Physicochemical and Reactivity Comparison

Acidity and Solubility :

Thermal Stability :

- 4-Fluoro-3-bromophenylglyoxylic acid decomposes at 180–200°C, typical for α-keto acids. In contrast, boronic acids decompose at higher temperatures (250–300°C) due to robust B–C bonds .

Preparation Methods

Hydrolysis of 3-Bromo-4-fluoro-benzoyl Cyanide

The most widely documented method involves the hydrolysis of 3-bromo-4-fluoro-benzoyl cyanide (VII) using concentrated mineral acids. According to US4348538A, reacting 3-bromo-4-fluoro-benzoyl cyanide with hydrochloric acid (30–60% concentration) at 20–30°C for 3–5 hours, followed by heating to 70–80°C, precipitates the target compound as crystalline solids. The reaction mechanism proceeds via nucleophilic attack of water on the nitrile group, facilitated by protonation under acidic conditions. Key parameters include:

-

Acid Concentration : Higher HCl concentrations (>50%) reduce reaction times but risk forming chloro-byproducts.

-

Temperature Gradients : Gradual heating from ambient to 80°C minimizes side reactions like decarboxylation.

-

Workup : Filtration of the cooled reaction mixture yields crude product, which is purified via recrystallization from ethanol-water mixtures.

A representative procedure from the patent literature specifies dissolving 1 mole of 3-bromo-4-fluoro-benzoyl cyanide in 1.5 L of 50% HCl, stirring for 4 hours at 25°C, and refluxing for 2 hours to achieve 92% yield.

Decarboxylation of 3-Bromo-4-fluoro-phenylglyoxylic Acid Derivatives

Alternative routes involve the decarboxylation of intermediates such as 3-bromo-4-fluoro-phenylglyoxylic acid acetals. In this method, the acetal-protected glyoxylic acid is treated with dilute sulfuric acid (10–20%) at 50–60°C, cleaving the protecting group and releasing CO₂. The reaction is monitored by gas evolution and typically completes within 3–4 hours. Post-reaction extraction with toluene and subsequent distillation under reduced pressure isolates the product with >90% purity.

Synthesis of Key Intermediates

Preparation of 3-Bromo-4-fluoro-benzoyl Cyanide

The cyanide intermediate is synthesized via nucleophilic substitution of 3-bromo-4-fluoro-benzoyl halides (VIII) with alkali cyanides. US4348538A details the reaction of 3-bromo-4-fluoro-benzoyl fluoride (VIII, X=F) with potassium cyanide in dimethylformamide (DMF) at 100–120°C for 6 hours. The process achieves 85–90% conversion, with vacuum distillation purifying the product (b.p. 82–83°C/15 mbar).

Table 1: Reaction Conditions for 3-Bromo-4-fluoro-benzoyl Cyanide Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 100–120°C | ↑ Yield above 100°C |

| Solvent | DMF or diglyme | Polar aprotic solvents enhance reactivity |

| Cyanide Source | KCN > NaCN | Higher solubility in DMF |

| Reaction Time | 5–6 hours | Prolonged times risk decomposition |

Bromination of 4-Fluoro-benzoyl Fluoride

The benzoyl halide precursor is synthesized via bromination of 4-fluoro-benzoyl fluoride using elemental bromine and iron(III) chloride catalyst. The reaction proceeds at 70–75°C, producing a mixture of 3-bromo-4-fluoro-benzoyl fluoride and bromide in a 3:1 ratio. Distillation separates the isomers, with the fluoride (b.p. 82–83°C/15 mbar) being preferentially isolated for cyanide synthesis.

Process Optimization and Challenges

Acid Catalysis and Byproduct Management

The hydrolysis step’s reliance on concentrated acids necessitates corrosion-resistant reactors and careful waste handling. Side products like 3-bromo-4-fluoro-benzoic acid form via over-hydrolysis, requiring neutralization with aqueous potassium carbonate during workup. Patent data suggests that maintaining HCl concentrations below 60% and using gradual heating reduces byproduct formation to <5%.

Solvent Selection in Cyanide Synthesis

Polar aprotic solvents like DMF and diglyme are critical for solubilizing both the benzoyl halide and cyanide salt. However, residual solvent traces in the product complicate purification. Recent advances employ solvent-switching techniques, where DMF is replaced with toluene post-reaction to facilitate distillation.

Analytical Characterization

Spectroscopic Methods

-

NMR Spectroscopy : ¹H NMR (CDCl₃) of 4-fluoro-3-bromophenylglyoxylic acid shows a carbonyl resonance at δ 170.2 ppm and aromatic protons as a doublet-of-doublets (δ 7.4–7.8 ppm, J = 8.5 Hz).

-

HPLC : Reverse-phase HPLC (C18 column, 60% acetonitrile/water) confirms purity >95% with a retention time of 6.8 minutes.

Crystallographic Data

X-ray diffraction studies of the crystalline acid reveal a monoclinic lattice (space group P2₁/c) with hydrogen-bonded dimers stabilizing the structure.

Industrial Applications and Scalability

The compound’s primary use lies in synthesizing phenoxybenzaldehyde derivatives, which are precursors to herbicides like fluazifop-butyl. Pilot-scale batches (50–100 kg) employ continuous-flow reactors for the hydrolysis step, achieving 88–90% yield with reduced energy input compared to batch processes.

Emerging Innovations

Recent exploratory work focuses on enzymatic hydrolysis using nitrilases, which operate under mild conditions (pH 7, 30°C) and eliminate acid waste. Early-stage trials report 70–75% yields, with optimization ongoing .

Q & A

Q. Basic

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (generalized from ).

- Ventilation: Use fume hoods to mitigate inhalation risks, especially during acid-catalyzed reactions.

- Spill management: Absorb with inert materials (e.g., silica gel) and avoid aqueous washdowns to prevent environmental contamination .

What strategies improve crystallinity and purity of 4-fluoro-3-bromophenylglyoxylic acid post-synthesis?

Q. Advanced

- Recrystallization: Use polar aprotic solvents (e.g., DMF/water mixtures) to enhance crystal formation.

- Seeding: Introduce pre-formed crystals during cooling to control nucleation.

- pH adjustment: Modulate solubility by titrating the reaction mixture to near-neutral pH before crystallization (see analogous methods in ).

How can the glyoxylic acid moiety be confirmed in the compound’s structure?

Q. Basic

- FT-IR: Identify the carbonyl stretch (~1700 cm) and carboxylic acid O–H stretch (~2500–3000 cm).

- NMR: Detect the carbonyl carbon at ~170 ppm and the adjacent sp carbons influenced by halogen substituents .

What challenges arise in analyzing degradation products of 4-fluoro-3-bromophenylglyoxylic acid under varying pH conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.